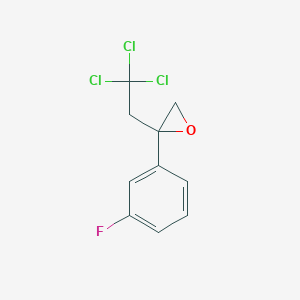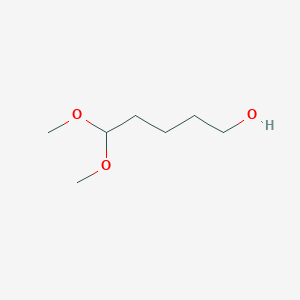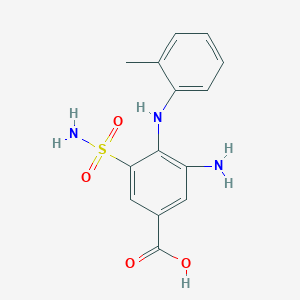
Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of bipyrrolidinyl carboxylic acid esters This compound is characterized by its unique structure, which includes a bipyrrolidinyl core with a methyl group and a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Bipyrrolidinyl Core: The bipyrrolidinyl core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
相似化合物的比较
- 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Comparison: 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is unique due to its bipyrrolidinyl core and the presence of both a methyl group and a tert-butyl ester. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the bipyrrolidinyl core can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .
属性
分子式 |
C14H26N2O2 |
|---|---|
分子量 |
254.37 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-11-6-5-8-16(11)12-7-9-15(10-12)13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
LAUIXSJMNZRLFP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8597596.png)






